molecular formula C13H11F3N2O B3024422 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine CAS No. 933705-41-0

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine

Cat. No.: B3024422
CAS No.: 933705-41-0
M. Wt: 268.23 g/mol
InChI Key: MEXZELPJNXBSLC-UHFFFAOYSA-N
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Description

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring and a methylamine group. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base.

    Formation of 3-(Trifluoromethyl)phenoxy pyridine: The 3-(Trifluoromethyl)phenol is then reacted with 3-chloropyridine in the presence of a base to form the desired phenoxy pyridine intermediate.

    Introduction of the Methylamine Group: The final step involves the reaction of the phenoxy pyridine intermediate with methylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or phenoxy derivatives.

Scientific Research Applications

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine: A closely related compound with similar structural features.

    {2-[3-(Trifluoromethyl)phenoxy]pyridin-4-yl}methylamine: Another analog with a different position of the methylamine group on the pyridine ring.

Uniqueness

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine is unique due to the specific positioning of the trifluoromethyl group and the methylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H,8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXZELPJNXBSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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